

# Preclinical Evidence for Olutasidenib in IDH1-Mutated Cancers: A Technical Guide

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## Compound of Interest

Compound Name: *Olutasidenib*

Cat. No.: *B609739*

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## 1.0 Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a recurring feature in several cancers, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma.[1][2][3] These mutations confer a neomorphic enzymatic activity, causing the reduction of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][4] The accumulation of 2-HG competitively inhibits  $\alpha$ -KG-dependent dioxygenases, such as TET DNA hydroxylases and Jumonji-C domain-containing histone demethylases, leading to widespread epigenetic dysregulation characterized by DNA and histone hypermethylation.[1][5][6] This altered epigenetic landscape ultimately results in a block of cellular differentiation, a key driver of oncogenesis in these malignancies.[1][5][7]

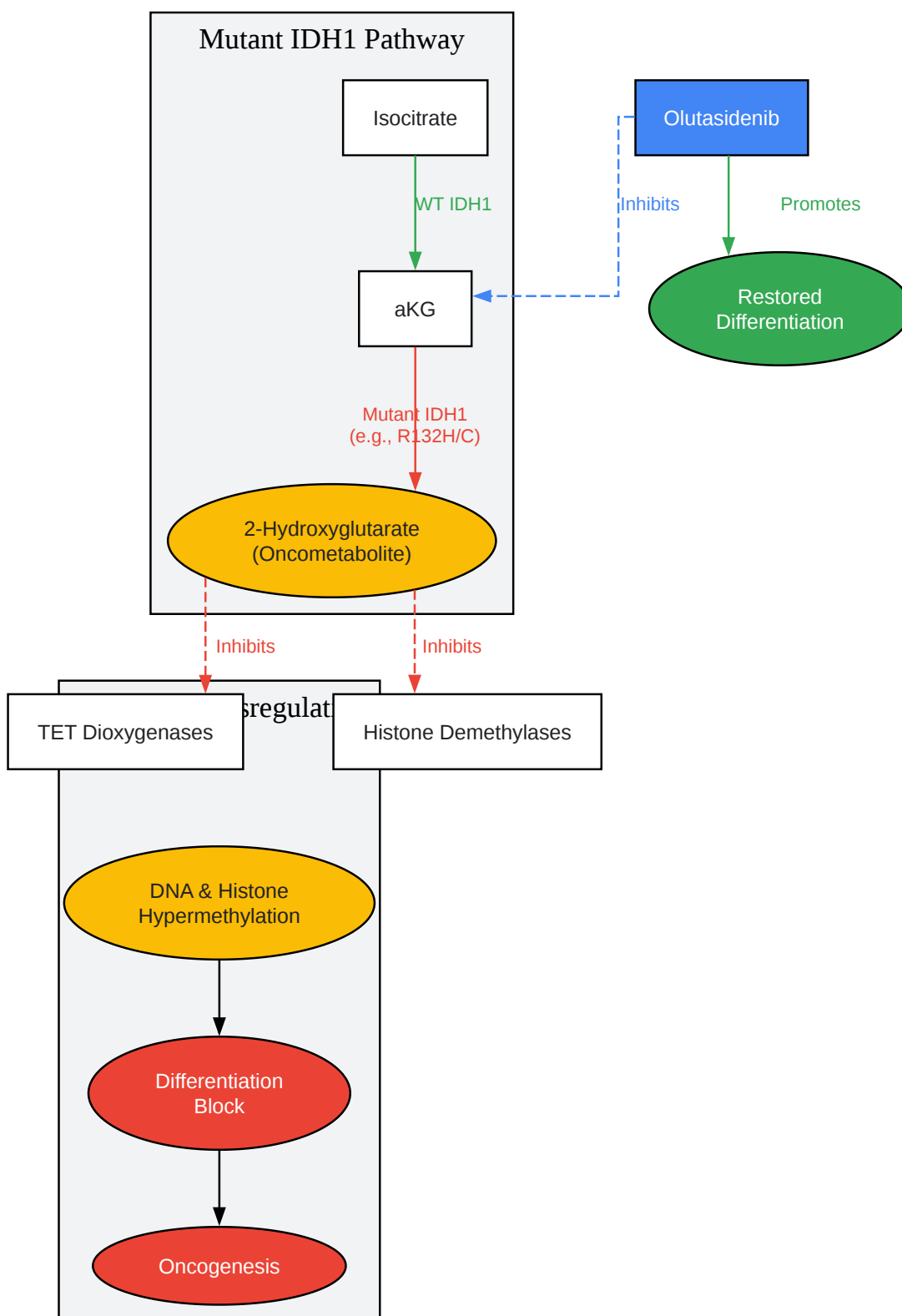
**Olutasidenib** (formerly FT-2102) is a potent, selective, orally bioavailable, and brain-penetrant small-molecule inhibitor of mutant IDH1 (mIDH1).[8][9][10] It was developed to specifically target the mutated enzyme, reduce 2-HG levels, and thereby restore normal cellular differentiation.[9][11] This technical guide summarizes the key preclinical evidence for **Olutasidenib**, detailing its mechanism of action, efficacy in various models, and the experimental protocols used to generate this evidence.

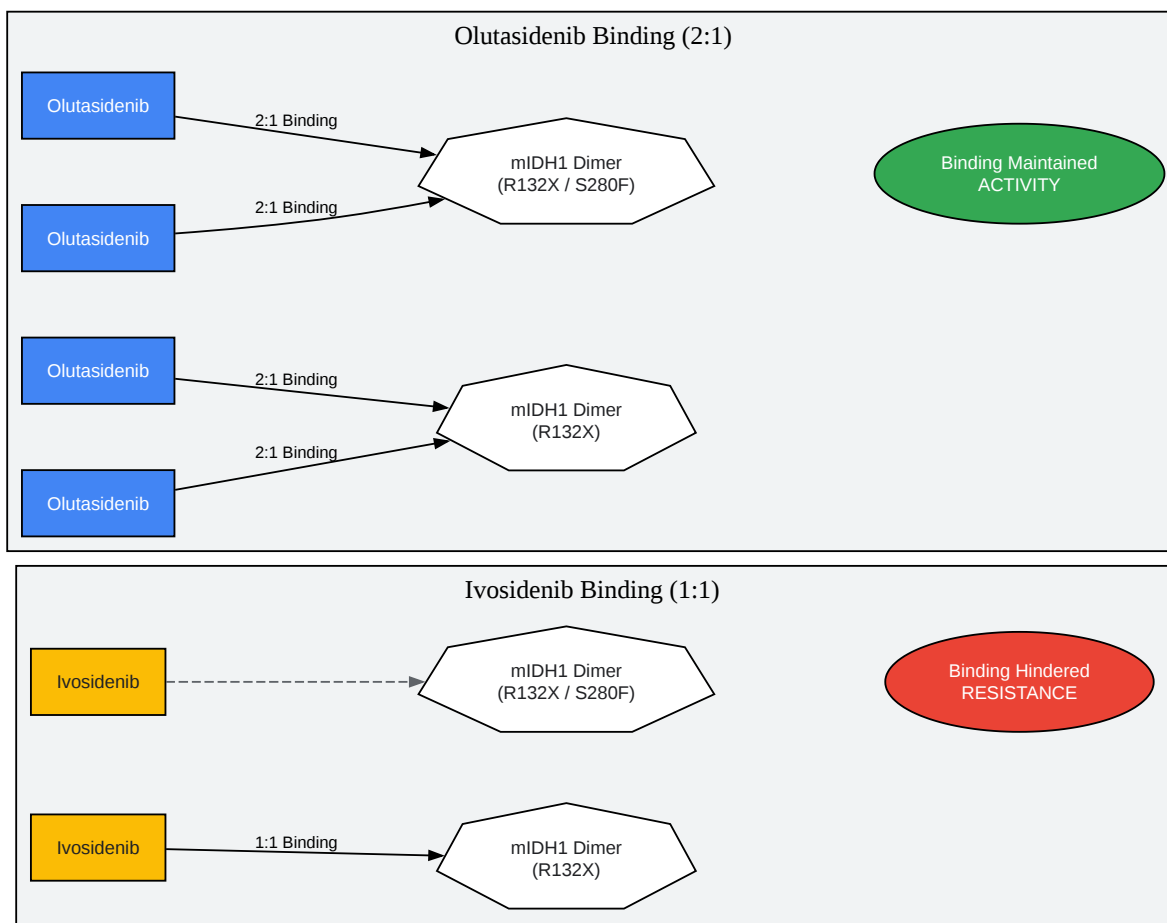
## 2.0 Mechanism of Action

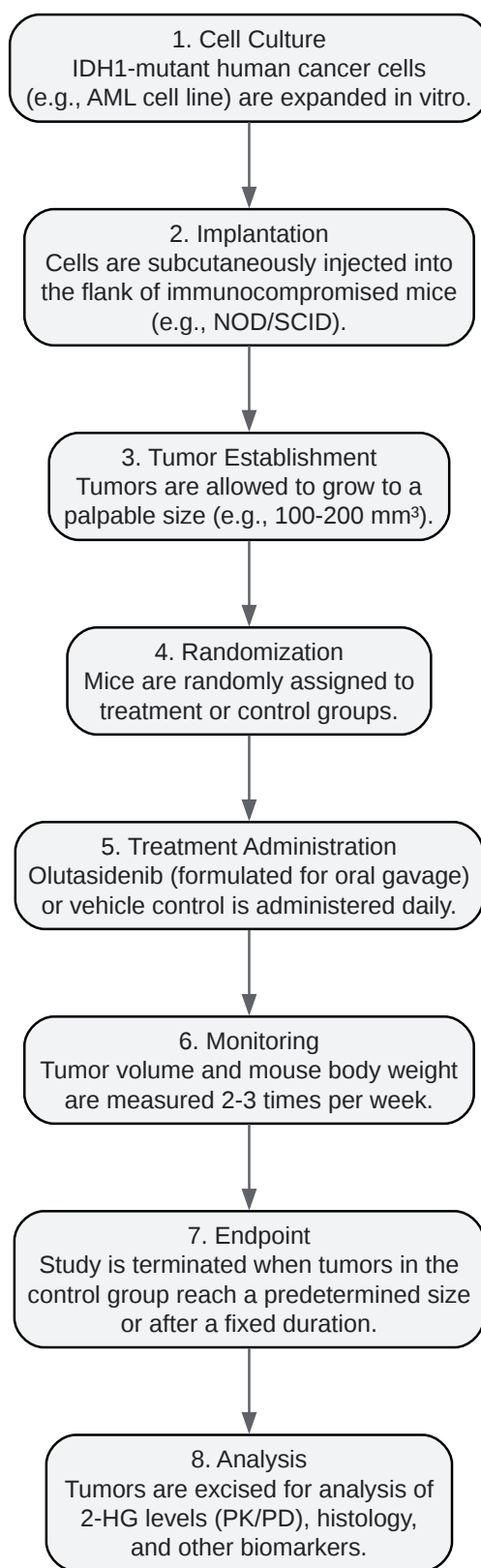
**Olutasidenib**'s therapeutic effect is rooted in its ability to selectively inhibit the mutated IDH1 enzyme, leading to a cascade of downstream effects that reverse the oncogenic state.

**2.1 Selective Inhibition of Mutant IDH1 and 2-HG Production** Preclinical studies have demonstrated that **Olutasidenib** is a highly potent and selective inhibitor of various IDH1 mutations, including R132H, R132C, R132L, R132S, and R132G.[4][7] It displays minimal activity against wild-type IDH1 and has no inhibitory activity against mutated IDH2 proteins.[4][7] In IDH1-mutant leukemia and glioma cell lines, treatment with **Olutasidenib** led to a greater than 90% reduction in 2-HG levels.[11] This on-target activity was confirmed in vivo, where **Olutasidenib** administration reduced intratumoral 2-HG concentrations in xenograft mouse models.[11]

**2.2 Reversal of Epigenetic Dysregulation and Induction of Differentiation** The primary oncogenic effect of mIDH1 is the 2-HG-mediated block in cellular differentiation.[1][5] By reducing 2-HG levels, **Olutasidenib** restores the activity of  $\alpha$ -KG-dependent enzymes. This leads to the reversal of aberrant DNA and histone hypermethylation, key epigenetic marks that maintain the differentiation block.[1][5][6] In preclinical models, this mechanism was validated by the observation that **Olutasidenib** treatment of primary human IDH1-mutant AML cells induced their differentiation into mature granulocytic and monocytic cells.[7][12]







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